6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-Ethyl-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents such as 1,4-dioxane, acetonitrile (MeCN), and dimethylformamide (DMF), along with bases like diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may be performed in aqueous or organic solvents under reflux conditions, while reduction reactions are often carried out in anhydrous solvents under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octane
- 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific structural features, including the presence of an ethyl group and a carboxylic acid functional group.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
6-ethyl-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-11-4-3-10(7-11)5-8(6-10)9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
FLHLFLDOWZCYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
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